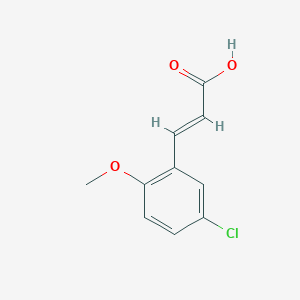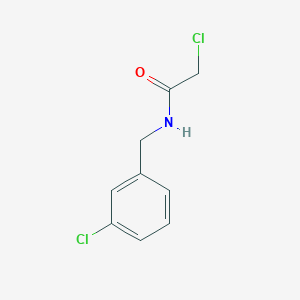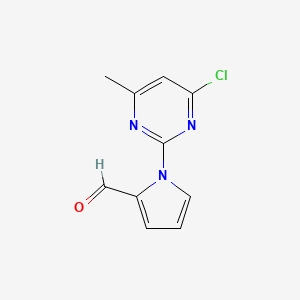
(4-Chloro-2-fluorophenyl)hydrazine
概要
説明
“(4-Chloro-2-fluorophenyl)hydrazine” is a chemical compound with the molecular formula C6H6ClFN2 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of “(4-Chloro-2-fluorophenyl)hydrazine” involves several stages . One common method involves the reaction of 4-fluoroaniline with hydrogen chloride and sodium nitrite in water . The resulting diazonium salt solution is then added drop-wise to a sodium sulfite solution .Molecular Structure Analysis
The molecular structure of “(4-Chloro-2-fluorophenyl)hydrazine” consists of a hydrazine group attached to a phenyl ring, which is substituted with a chlorine atom at the 4th position and a fluorine atom at the 2nd position . The molecular weight of this compound is 160.577 Da .Chemical Reactions Analysis
“(4-Chloro-2-fluorophenyl)hydrazine” is a versatile reactant used in various syntheses . For instance, it can be used in the domino synthesis of indoles by zinc-promoted hydrohydrazination of terminal alkynes .Physical And Chemical Properties Analysis
“(4-Chloro-2-fluorophenyl)hydrazine” is a solid substance . It has a molecular weight of 197.04 . The compound should be stored in a refrigerator .科学的研究の応用
Synthesis Methods
- (4-Chloro-2-fluorophenyl)hydrazine is synthesized using various methods, demonstrating its adaptability in chemical processes. Chen Hai-qun (2011) describes a synthesis method using phase transfer catalysis with a yield of 74% (Chen, 2011). Another study by G. Zhong-liang (2010) reports a synthesis process with an 87.1% yield, highlighting its efficiency and high product purity (Zhong-liang, 2010).
Applications in Sensing and Detection
- This compound is used in the development of fluorescent probes for detecting hydrazine in various samples. Meiqing Zhu et al. (2019) discuss a ratiometric fluorescent probe for N2H4 detection using an intramolecular charge transfer pathway (Zhu et al., 2019). Yuna Jung et al. (2019) propose a next-generation fluorescent probe for hydrazine, showcasing fast and intuitive fluorescence transformation (Jung et al., 2019).
Pharmaceutical and Industrial Use
- In pharmaceutical and industrial contexts, (4-Chloro-2-fluorophenyl)hydrazine derivatives show potential as antimicrobial agents. M. Ahsan et al. (2016) synthesized semicarbazone derivatives with notable antimicrobial activities (Ahsan et al., 2016). B. M. Dinnimath et al. (2011) reported on its use in synthesizing thiazolidin-4-one derivatives for antibacterial, antifungal, and antitubercular activities (Dinnimath et al., 2011).
Environmental Monitoring
- The compound is instrumental in environmental monitoring, particularly in detecting water pollutants. Fahimeh Tahernejad-Javazmi et al. (2018) utilized it in a sensor for measuring hydrazine and 4-chlorophenol in water, demonstrating its utility in environmental protection (Tahernejad-Javazmi et al., 2018).
Safety and Hazards
“(4-Chloro-2-fluorophenyl)hydrazine” is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
作用機序
Target of Action
Hydrazine derivatives are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
(4-Chloro-2-fluorophenyl)hydrazine, like other hydrazines, can react with aldehydes and ketones to form oximes or hydrazones . The nitrogen in the hydrazine acts as a nucleophile, attacking the partially positive carbon in the carbonyl group of the aldehyde or ketone . This reaction is essentially irreversible as the adduct dehydrates .
Biochemical Pathways
Hydrazines are known to participate in various biochemical reactions, including the formation of oximes and hydrazones . These reactions can affect various biochemical pathways, leading to downstream effects.
Pharmacokinetics
It is known that the compound has a molecular weight of 19704 . The compound’s GI absorption is high, and it is BBB permeant . The compound has a logP value of 2.69, indicating its lipophilicity .
Result of Action
The formation of oximes and hydrazones can lead to changes in the structure and function of target molecules, potentially affecting cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (4-Chloro-2-fluorophenyl)hydrazine. For instance, the compound should be stored in an inert atmosphere at room temperature . It is also important to prevent the compound from entering drains and to avoid discharging it into the environment .
特性
IUPAC Name |
(4-chloro-2-fluorophenyl)hydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClFN2/c7-4-1-2-6(10-9)5(8)3-4/h1-3,10H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPCUCLZMXMWSNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70382360 | |
| Record name | (4-chloro-2-fluorophenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
64548-20-5 | |
| Record name | (4-chloro-2-fluorophenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![2-chloro-N-[1-(3,4-dimethylphenyl)ethyl]acetamide](/img/structure/B3024544.png)

